molecular formula C24H31NO5S B11666447 ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate

ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11666447
M. Wt: 445.6 g/mol
InChI Key: VXJXBTICVNJXIY-ACCUITESSA-N
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Description

The compound ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate features a thiophene core substituted with:

  • 4,5-dimethyl groups (enhancing steric bulk and electronic stability).
  • A 2-amino group linked to an α,β-unsaturated propenoyl chain (E-configuration), which is further substituted with a 3-methoxy-4-(pentyloxy)phenyl moiety.
  • An ethyl ester at position 3.

Its properties are inferred from structural analogs discussed below .

Properties

Molecular Formula

C24H31NO5S

Molecular Weight

445.6 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C24H31NO5S/c1-6-8-9-14-30-19-12-10-18(15-20(19)28-5)11-13-21(26)25-23-22(24(27)29-7-2)16(3)17(4)31-23/h10-13,15H,6-9,14H2,1-5H3,(H,25,26)/b13-11+

InChI Key

VXJXBTICVNJXIY-ACCUITESSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 3-methoxy-4-(pentyloxy)benzaldehyde, ethyl acetoacetate, and 4,5-dimethylthiophene-3-carboxylic acid. The key steps in the synthesis may involve:

    Aldol Condensation: The reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and ethyl acetoacetate in the presence of a base to form the enone intermediate.

    Amidation: The reaction of the enone intermediate with 4,5-dimethylthiophene-3-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

These compounds (e.g., 3d, 3e, 3f in –10) share the same thiophene core and ethyl ester but replace the propenoyl-phenyl group with a cyanoacrylamido-substituted phenyl moiety. Key differences include:

Feature Target Compound Analogs (e.g., 3d, 3e, 3f)
Aryl Substituent 3-Methoxy-4-pentyloxyphenyl (lipophilic) Variants: 4-hydroxyphenyl (3d), 4-hydroxy-3-methoxyphenyl (3e), 4-hydroxy-3,5-dimethoxyphenyl (3f)
Functional Groups Propenoyl (α,β-unsaturated amide) Cyanoacrylamido (strong electron-withdrawing cyano group)
Synthetic Route Not described in evidence Knoevenagel condensation of cyanoacetamido precursor with benzaldehydes
Bioactivity Inferred potential anti-inflammatory activity Demonstrated antioxidant (IC50 ~10–20 µM in DPPH assay) and anti-inflammatory (e.g., 67% edema inhibition in carrageenan test)

Impact of Substituents :

  • The pentyloxy chain in the target compound increases lipophilicity (predicted logP ~5.5 vs.
  • Cyano groups in analogs introduce strong electron-withdrawing effects, stabilizing the acrylamido structure and modulating reactivity toward nucleophiles (e.g., thiols in enzyme active sites) .

Analogues with Fluorinated or Heterocyclic Modifications

Ethyl 2-[[(E)-2-Cyano-3-(4-Fluorophenyl)Prop-2-Enoyl]Amino]-4,5-Dimethylthiophene-3-Carboxylate ()
  • Key Difference : Incorporates a 4-fluorophenyl group instead of methoxy/pentyloxy phenyl.
  • Effect : Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets in proteins. However, reduced steric bulk compared to pentyloxy could limit interactions with extended binding sites .
Ethyl 2-[[2-(1-Phenyltetrazol-5-yl)Sulfanylacetyl]Amino]-4-(4-Propan-2-ylphenyl)Thiophene-3-Carboxylate ()
  • Key Difference: Replaces the propenoyl chain with a tetrazole-thioacetamido group and adds an isopropylphenyl substituent.

Analogues with Saturated or Fused Ring Systems

Ethyl 2-[(4-Phenylbenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate ()
  • Key Difference : Cyclopenta-fused thiophene core introduces conformational rigidity .
  • Effect : Reduced flexibility may limit binding to flexible enzyme pockets but improve metabolic stability by hindering oxidative degradation .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility
Compound Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Low (high logP)
3d (4-hydroxyphenyl) 298–300 Moderate (polar OH group)
3e (4-hydroxy-3-methoxy) 215–216 Moderate
3f (3,5-dimethoxy) 245–246 Low (increased symmetry)
  • Spectroscopy :
    • IR : Target compound’s pentyloxy group would show C-O stretching at ~1250 cm⁻¹, similar to 3e’s methoxy signals .
    • NMR : The pentyloxy chain’s protons (~1.2–1.5 ppm for CH2, 0.8 ppm for terminal CH3) distinguish it from analogs with shorter alkoxy groups .

Biological Activity

Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by a complex molecular structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene core with an ethyl ester group and a conjugated enoyl amino moiety. Its unique structural characteristics suggest potential interactions with biological targets, which may lead to various pharmacological effects.

Property Value
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 357.45 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. For instance, derivatives of thiophene have demonstrated cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating strong inhibitory activity (IC50 = 27.6 μM) .
    • The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression.
  • Anti-inflammatory Effects
    • Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

Study 1: Anticancer Efficacy

A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives, highlighting their anticancer properties. The most potent compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells, suggesting that structural modifications can enhance anticancer efficacy .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that these compounds could interact with cellular signaling pathways that regulate apoptosis and cell cycle progression. This interaction is crucial for developing targeted therapies for resistant cancer types .

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